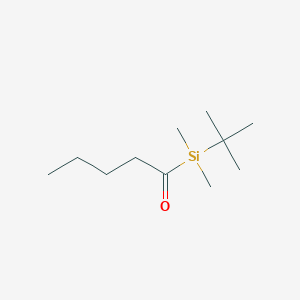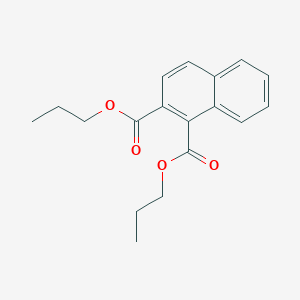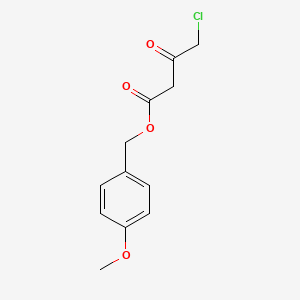![molecular formula C26H24O5 B14307950 Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate CAS No. 114311-17-0](/img/structure/B14307950.png)
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes an acetic acid moiety and a phenyl group substituted with an ethyl group and a hydroxyanthracenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate can be achieved through esterification reactions. One common method involves the reaction of acetic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of acyl chlorides or acid anhydrides as starting materials. These reagents react with the corresponding alcohol under controlled conditions to form the ester. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyanthracenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyanthracenyl group can participate in redox reactions, influencing cellular pathways related to oxidative stress. The compound may also interact with specific receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity aroma.
Methyl salicylate: Known for its wintergreen scent and used in topical analgesics.
Benzyl acetate: Commonly found in jasmine and other floral fragrances.
Uniqueness
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to its complex structure, which combines an acetic acid moiety with a substituted phenyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
114311-17-0 |
|---|---|
Fórmula molecular |
C26H24O5 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C24H20O3.C2H4O2/c1-3-16-12-13-21(22(14-16)27-15(2)25)23-17-8-4-6-10-19(17)24(26)20-11-7-5-9-18(20)23;1-2(3)4/h4-14,26H,3H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
DVUSYCLVLWSLGN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O)OC(=O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



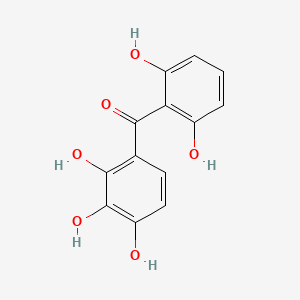

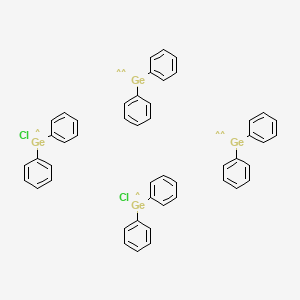
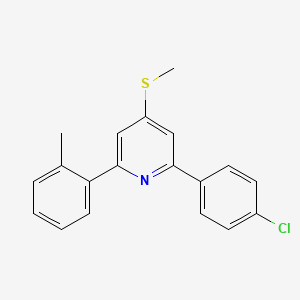
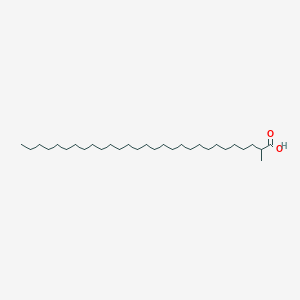
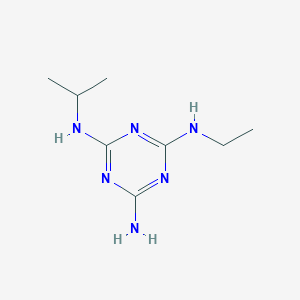
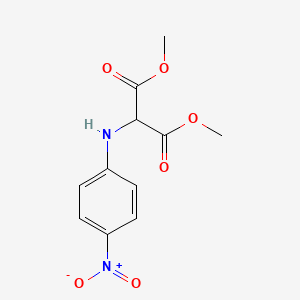
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
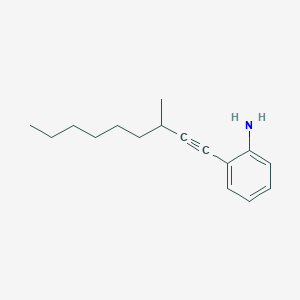
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
